6,7-Dihydroxyswainsonine

Description

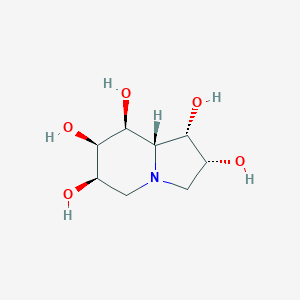

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,6R,7R,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWHMQGAWBUNLD-RDULZCEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2N1CC(C(C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]2N1C[C@H]([C@H]([C@H]2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446432 | |

| Record name | 6,7-DIHYDROXYSWAINSONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144367-16-8 | |

| Record name | 6,7-DIHYDROXYSWAINSONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 6,7-Dihydroxyswainsonine (Uniflorine A)

Mechanism of Action, Structural Biology, and Bioanalytical Applications

Executive Summary

6,7-Dihydroxyswainsonine (chemically 1,2,6,7,8-pentahydroxyindolizidine ; often identified in natural product literature as Uniflorine A or related stereoisomers) is a polyhydroxylated indolizidine alkaloid.[1] It represents a structural hybrid between the potent

While Swainsonine is renowned for inhibiting Golgi

Beyond its pharmacological potential as an antidiabetic and antiviral agent, 6,7-Dihydroxyswainsonine serves a critical role in drug development as a robust Internal Standard (IS) for the LC-MS/MS quantification of Castanospermine and Celgosivir, owing to its structural stability and distinct chromatographic retention.

Part 1: Chemical Identity & Structural Biology[2]

To understand the mechanism, one must analyze the "Sugar Mimicry" (iminosugar) hypothesis. Indolizidine alkaloids mimic the oxocarbenium ion transition state of glycoside hydrolysis.

| Compound | Structure | Hydroxylation Pattern | Primary Enzyme Target |

| Swainsonine | Indolizidine | 1, 2, 8 (Tri-OH) | Golgi |

| Castanospermine | Indolizidine | 1, 6, 7, 8 (Tetra-OH) | ER |

| 6,7-Dihydroxyswainsonine | Indolizidine | 1, 2, 6, 7, 8 (Penta-OH) |

Structure-Activity Relationship (SAR): The 6,7-dihydroxylation introduces a vicinal diol motif at the "bottom" of the indolizidine ring (relative to the bridgehead nitrogen).

-

C1-C2 Diol: Retained from Swainsonine, preserving potential affinity for mannose-binding pockets.

-

C6-C7 Diol: Mimics the C2-C3 hydroxyls of glucose. This addition is the critical determinant that expands the inhibitory profile to include

-glucosidases, similar to Castanospermine. -

Protonation: At physiological pH, the bridgehead nitrogen is protonated, mimicking the positive charge of the oxocarbenium ion intermediate during glycosidic bond cleavage.

Part 2: Mechanism of Action (The Core)

1. Competitive Inhibition of Glycosidases

6,7-Dihydroxyswainsonine acts as a competitive inhibitor.[2][3] It enters the active site of the glycosidase, where the protonated nitrogen forms an electrostatic interaction with the catalytic carboxylate residue (usually an Aspartate or Glutamate) of the enzyme.

-

Target: ER

-Glucosidases I and II. -

Mechanism: These enzymes are responsible for trimming the terminal glucose residues from the nascent

oligosaccharide on glycoproteins. -

Binding Kinetics: The inhibitor functions as a transition state analogue. The additional hydroxyls at C6/C7 stabilize the binding within the glucosidase pocket via hydrogen bonding networks that Swainsonine (lacking these OH groups) cannot form.

2. Disruption of Calnexin/Calreticulin Cycle

By inhibiting ER glucosidases, 6,7-Dihydroxyswainsonine prevents the removal of the first and second glucose residues.

-

Consequence: Monoglucosylated glycans (

) are essential for binding to the lectin chaperones Calnexin and Calreticulin . -

Outcome: Blockade leads to the accumulation of triglucosylated or diglucosylated species, preventing chaperone interaction. This results in the misfolding of glycoproteins (e.g., viral envelope proteins like Dengue E protein or SARS-CoV-2 Spike), targeting them for ER-Associated Degradation (ERAD).

3. Pathway Visualization

The following diagram illustrates the specific blockade point in the N-glycan processing pathway.

Part 3: Experimental Protocols

Protocol A: Enzymatic Inhibition Assay (In Vitro)

Purpose: To determine the

Reagents:

-

Enzyme:

-Glucosidase (e.g., from Saccharomyces cerevisiae, Sigma G5003). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG). -

Buffer: 67 mM Phosphate Buffer, pH 6.8.

-

Stop Solution: 0.1 M

.

Workflow:

-

Preparation: Dissolve 6,7-Dihydroxyswainsonine in DMSO (Stock 10 mM). Prepare serial dilutions in Phosphate Buffer.

-

Pre-incubation: Mix 20

L of enzyme solution (0.2 U/mL) with 20 -

Reaction: Add 40

L of pNPG (3 mM). Incubate at 37°C for 20 minutes. -

Termination: Add 150

L of Stop Solution ( -

Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

.

Protocol B: LC-MS/MS Quantification (Internal Standard Application)

Purpose: Using 6,7-Dihydroxyswainsonine as an Internal Standard (IS) for the quantification of Castanospermine in plasma.[4][5] This is its most common industrial application due to structural similarity (similar ionization) but distinct mass (+16 Da vs Swainsonine, +16 Da vs Castanospermine depending on hydration/adducts, but typically separable chromatographically).

System: Sciex Triple Quad / Waters HILIC.

-

Sample Prep:

-

Aliquot 50

L Plasma. -

Add 10

L 6,7-Dihydroxyswainsonine IS working solution (1 -

Precipitate protein with 200

L Acetonitrile (1% Formic Acid). Vortex 1 min. Centrifuge 10,000 x g, 5 min. -

Transfer supernatant to vial.

-

-

LC Conditions:

-

MS Parameters (MRM Mode):

-

Ionization: ESI Positive Mode.

-

Target (Castanospermine):

190.1 -

Internal Standard (6,7-Di-OH-SW):

206.1 -

Note: Verify exact transitions based on fragmentation pattern of the specific stereoisomer.

-

Part 4: Therapeutic & Research Implications[6]

| Domain | Implication |

| Virology | Broad-Spectrum Antiviral: By inhibiting ER glucosidases, it impairs the folding of envelope glycoproteins (e.g., Dengue, Zika, HIV), reducing viral infectivity and secretion. |

| Metabolic Disease | Antidiabetic: Inhibition of intestinal |

| Oncology | Anti-Metastatic: Alteration of surface N-glycans (specifically |

References

-

Matsumura, T., et al. (2000).[6] "

-Glucosidase Inhibitors from Paraguayan Natural Medicine, Ñangapiry, the Leaves of Eugenia uniflora."[6][7][8] Pharmaceutical Biology, 38(4), 302-307.[6] Link - Rathore, A. P., et al. (2011). "Celgosivir treatment misfolds dengue virus envelope protein and suppresses viremia in a lethal mouse model." Antiviral Research, 92(3), 453-460. Contextualizes the use of indolizidine alkaloids in antiviral therapy.

-

Watanabe, S., et al. (2016). "Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients." PLOS Neglected Tropical Diseases, 10(8), e0004851. Link

- Validates the use of 6,7-dihydroxyswainsonine as the internal standard for castanospermine quantific

- Pyne, S. G. (2012). "Isolation, Biological Activities, and Synthesis of the Natural Casuarines." The Alkaloids: Chemistry and Biology, 71, 1-26. Provides structural reassignment and chemical context for pentahydroxyindolizidines.

Sources

- 1. SWAINSONINE | 72741-87-8 [amp.chemicalbook.com]

- 2. α-Glucosidase inhibitors and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. a-glucosidase Inhibitors From Paraguayan Natural Medicine, Ñangapiry, The Leaves Of Eugenia Uniflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

inhibitory activity of 6,7-Dihydroxyswainsonine on mannosidase

An In-Depth Technical Guide to the Inhibitory Activity of Swainsonine and its Analogs, including 6,7-Dihydroxyswainsonine, on Mannosidases

Authored by a Senior Application Scientist

Introduction: The Intricate Dance of Glycosylation and its Inhibition

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that dictates the structure, function, and localization of a vast array of molecules. Central to this intricate process are glycosidases, enzymes that hydrolyze glycosidic bonds. Among these, mannosidases play a critical role in the trimming of mannose residues from N-linked oligosaccharides in the endoplasmic reticulum and Golgi apparatus, a crucial step in the maturation of glycoproteins.[1][2] The precise control of this process is vital for cellular homeostasis, and its dysregulation is implicated in various pathological conditions, including cancer and viral infections.[3]

This has led to the exploration of mannosidase inhibitors as potential therapeutic agents and powerful research tools.[4] Swainsonine, a polyhydroxylated indolizidine alkaloid, stands out as a potent and specific inhibitor of α-mannosidases.[5][6][7] This guide will delve into the inhibitory activity of swainsonine and its hydroxylated analogs, such as 6,7-Dihydroxyswainsonine, on mannosidases. We will explore the underlying mechanism of inhibition, detail the experimental protocols for its characterization, and discuss its applications in research and drug development.

Mechanism of Inhibition: Mimicking the Transition State

The inhibitory prowess of swainsonine and its derivatives lies in their structural similarity to the mannosyl cation intermediate formed during the hydrolysis of mannosidic linkages.[5] These iminosugar alkaloids possess a polyhydroxylated structure that mimics the stereochemistry of mannose, allowing them to bind with high affinity to the active site of mannosidases.[5] The protonated nitrogen atom at physiological pH is thought to mimic the positive charge of the oxocarbenium ion-like transition state, leading to tight, competitive inhibition.[8]

The binding of 6,7-Dihydroxyswainsonine to the mannosidase active site can be conceptualized as a multi-point interaction involving hydrogen bonding between the hydroxyl groups of the inhibitor and the amino acid residues of the enzyme's active site. This effectively blocks the entry and processing of the natural substrate.

Caption: Binding of 6,7-Dihydroxyswainsonine to the mannosidase active site.

Selectivity Profile: Targeting Specific Mannosidases

The inhibitory activity of swainsonine and its analogs is not uniform across all mannosidases. Swainsonine is a particularly potent inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[5] This selectivity is crucial for its biological effects, as the inhibition of Golgi mannosidase II disrupts the maturation of N-linked glycans, leading to the accumulation of hybrid-type oligosaccharides.[1]

The addition of hydroxyl groups, as in 6,7-Dihydroxyswainsonine, can potentially alter the selectivity profile. While specific data for this derivative is limited, studies on similar analogs have shown that modifications to the core structure can enhance selectivity for different mannosidase subtypes.[9] For example, modifications at the C-6 position of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), an azafuranose analogue of mannose, have been shown to enhance inhibition of lysosomal α-mannosidase.[9]

Quantitative Assessment of Inhibitory Potency

The potency of a mannosidase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds.

| Inhibitor | Target Mannosidase | IC50 / Ki | Reference |

| Swainsonine | Jack Bean α-Mannosidase | 1-5 x 10⁻⁷ M (50% inhibition) | [8] |

| Swainsonine | Golgi α-Mannosidase II | Potent Inhibitor | [5] |

| Swainsonine | Lysosomal α-Mannosidase | Potent Inhibitor | [5] |

| 6-deoxy-DIM | Lysosomal α-Mannosidase | Enhanced Inhibition | [9] |

| N-substituted polyhydroxypyrrolidines | Drosophila melanogaster GMIIb | Ki = 50-76 μM | [10] |

Experimental Protocol: Determination of IC50 for Mannosidase Inhibition

This protocol outlines a standard colorimetric assay for determining the IC50 value of a test compound, such as 6,7-Dihydroxyswainsonine, against α-mannosidase. The assay is based on the cleavage of p-nitrophenyl-α-D-mannopyranoside (pNPM) by the enzyme, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials and Reagents

-

α-Mannosidase (from Jack Bean or recombinant)

-

p-nitrophenyl-α-D-mannopyranoside (pNPM)

-

Test inhibitor (e.g., 6,7-Dihydroxyswainsonine)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Experimental Workflow

Sources

- 1. Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of swainsonine on the activity and expression of α-mannosidase in BRL-3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II - PMC [pmc.ncbi.nlm.nih.gov]

discovery and isolation of 6,7-Dihydroxyswainsonine

Technical Whitepaper: Discovery, Isolation, and Purification of 6,7-Dihydroxyswainsonine

Executive Summary

6,7-Dihydroxyswainsonine (CAS: 144367-16-8) represents a highly oxygenated subclass of indolizidine alkaloids, structurally distinct from its parent compound, swainsonine, by the addition of hydroxyl groups at the C6 and C7 positions. Chemically defined as (1S,2R,6R,7R,8S,8aS)-octahydro-1,2,6,7,8-indolizinepentol, this molecule exhibits extreme polarity and water solubility, presenting unique challenges in isolation and purification.

While swainsonine (1,2,8-trihydroxyindolizidine) is a well-documented mannosidase inhibitor isolated from Swainsona and Astragalus species (locoweeds), 6,7-dihydroxyswainsonine is primarily utilized as a high-fidelity internal standard in the pharmacokinetic profiling of related iminosugars (e.g., castanospermine, celgosivir). Its discovery is rooted in the synthetic optimization of stable isotopes and structural analogs for mass spectrometry, though naturally occurring isomers (e.g., Uniflorines) exist in Eugenia uniflora.

This guide details the technical workflow for the isolation of 6,7-dihydroxyswainsonine from biological matrices, emphasizing the transition from crude extraction to high-purity isolation using Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange mechanisms.

Chemical Identity & Mechanistic Basis

To isolate 6,7-dihydroxyswainsonine, one must understand its physicochemical behavior relative to other indolizidines.

| Feature | Swainsonine | Castanospermine | 6,7-Dihydroxyswainsonine |

| Formula | C₈H₁₅NO₃ | C₈H₁₅NO₄ | C₈H₁₅NO₅ |

| Hydroxyls | 3 (Triol) | 4 (Tetrol) | 5 (Pentol) |

| Polarity | High | Very High | Ultra High |

| pKa (Conj. Acid) | ~7.4 | ~6.1 | ~6.0 - 6.5 |

| Role | Toxin / Drug Lead | Antiviral / Glucosidase Inhibitor | Internal Standard / Metabolite |

The Isolation Challenge: Unlike lipophilic alkaloids, 6,7-dihydroxyswainsonine cannot be extracted with standard organic solvents (chloroform, dichloromethane) at neutral pH. Its five hydroxyl groups create a hydration shell that anchors it in the aqueous phase. Furthermore, it lacks a strong chromophore (UV active only <200 nm), rendering standard UV-Vis detection ineffective.

Strategic Solution: The isolation protocol relies on Ion Exchange Chromatography (IEC) to exploit the basic nitrogen atom, followed by HILIC-MS/MS for separation based on hydrophilicity and mass-to-charge ratio.

Discovery & Biosynthetic Context

The "discovery" of 6,7-dihydroxyswainsonine is bifurcated into two domains:

-

Natural Occurrence (The Uniflorine Connection): Research into Eugenia uniflora (Myrtaceae) identified "Uniflorine A," a pentahydroxyindolizidine isomer.[1] Structural elucidation via NMR confirmed that highly oxygenated variants of swainsonine/castanospermine are naturally biosynthesized, likely through the oxidation of the pyrrolidine ring of precursor alkaloids.

-

Synthetic/Analytical Discovery: In drug development (specifically for Dengue antivirals like Celgosivir), a structural analog was required that co-eluted with Castanospermine but possessed a distinct mass signature. 6,7-dihydroxyswainsonine was identified/synthesized to fill this role.[2] It mimics the ionization efficiency of the drug target while remaining chemically distinct.

Technical Protocol: Isolation from Biological Matrices

This protocol describes the isolation of 6,7-dihydroxyswainsonine from complex biological fluids (e.g., plasma, plant cytosol) for quantitative analysis or purification.

Phase A: Matrix Cleanup & Protein Precipitation

Objective: Remove proteins and lipophilic interferences without losing the highly polar analyte.

-

Sample Preparation: Aliquot 50 µL of biological matrix (plasma/serum).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile:Methanol (1:1 v/v) .

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Recovery: Transfer the clear supernatant to a clean vial. Evaporate to dryness under nitrogen if concentration is required, then reconstitute in mobile phase.

Phase B: Solid Phase Extraction (SPE) - Optional for High Purity

Objective: Remove neutral sugars and inorganic salts.

-

Cartridge: Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX).

-

Conditioning: MeOH followed by dilute HCl (to protonate the resin).

-

Loading: Load the reconstituted sample at pH 3.0–4.0.

-

Logic: At acidic pH, the tertiary amine of the indolizidine ring is protonated (

), binding strongly to the sulfonate groups of the resin. Neutral sugars pass through.

-

-

Washing: Wash with MeOH and water to remove neutrals.

-

Elution: Elute with 5% Ammonium Hydroxide (NH₄OH) in Methanol .

-

Logic: The base deprotonates the amine, releasing the free base alkaloid from the resin.

-

Phase C: HILIC-MS/MS Isolation & Quantification

Objective: Isolate the specific stereoisomer based on hydrophilic interaction.

-

Column: Waters Atlantis HILIC Silica (or amide-functionalized equivalent), 3 µm, 2.1 x 50 mm.

-

Gradient Profile:

-

0–7 min: Isocratic 77% B (High organic to retain polar compounds).

-

7–11 min: Step to 60% B (Elute highly polar retained compounds).

-

-

Detection (MS/MS):

-

Ionization: ESI+ (Positive Mode).

-

MRM Transition: Monitor m/z 206.1 [M+H]⁺ (Calculation: C₈H₁₅NO₅ = 205.21 Da).

-

Note: Distinct from Castanospermine (m/z 190) and Swainsonine (m/z 174).

-

Visualization of Workflows

Figure 1: General Isolation Logic (Natural Source)

This diagram illustrates the pathway from raw material to purified alkaloid, highlighting the critical ion-exchange steps.

Caption: Figure 1. Cation-exchange based isolation strategy separating basic indolizidines from neutral sugars.

Figure 2: Pharmacokinetic Isolation (HILIC-MS)

This workflow details the specific isolation for analytical quantification.

Caption: Figure 2. High-throughput isolation and detection workflow for pharmacokinetic analysis.

Characterization & Validation Data

When validating the isolation of 6,7-dihydroxyswainsonine, the following parameters are critical.

Table 1: Physicochemical & Spectroscopic Profile

| Parameter | Specification | Notes |

| Molecular Weight | 205.21 g/mol | Monoisotopic Mass: 205.095 |

| Appearance | White crystalline solid | Hygroscopic |

| Solubility | Water, Methanol | Insoluble in CHCl₃, Hexane |

| MS Transition (ESI+) | 206.1 → 188.1 / 144.1 | Loss of H₂O and ring cleavage |

| Retention Time (HILIC) | ~5.5 - 6.5 min | Elutes after less polar analogs |

| Optical Rotation | [α]D dependent on isomer | Specific to (1S,2R,6R,7R,8S,8aS) |

Validation Check: To confirm the isolation is successful and not a co-eluting isomer (like Uniflorine B), NMR spectroscopy is required.

-

¹H NMR (D₂O): Look for the distinct multiplets of the methine protons at C6 and C7 (3.8–4.2 ppm region) and the absence of olefinic protons.

-

¹³C NMR: Five carbon signals in the oxygenated region (60–80 ppm) and three aliphatic carbons (indolizidine backbone).

References

-

Rathbone, D. et al. (2016). Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients. PLOS Neglected Tropical Diseases. Link

- Significance: Establishes 6,7-dihydroxyswainsonine as the validated internal standard for castanospermine/celgosivir quantific

-

Matsumura, T. et al. (2000). α-Glucosidase Inhibitors from Paraguayan Natural Medicine, Ñangapiry, the Leaves of Eugenia uniflora. Pharmaceutical Biology. Link

- Significance: Describes the isolation of Uniflorine A (1,2,6,7,8-pentahydroxyindolizidine)

-

Pyne, S. G. et al. (2008). Synthesis of (+)-Uniflorine A: A Structural Reassignment and a Configurational Assignment. Organic Letters. Link

- Significance: Provides definitive structural data and synthesis routes for pentahydroxyindolizidines, correcting early isol

- Molyneux, R. J. et al. (1982). The chemistry and biological activity of the indolizidine alkaloids. In: Alkaloids: Chemical and Biological Perspectives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. swainsonine suppliers USA [americanchemicalsuppliers.com]

- 3. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]

Technical Guide: 6,7-Dihydroxyswainsonine in Cancer Research

Content Type: Advanced Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: Pharmacological Profile, Analytical Applications, and Therapeutic Potential of 6,7-Dihydroxyswainsonine (CAS 144367-16-8)

Executive Summary: The Indolizidine Frontier

6,7-Dihydroxyswainsonine (6,7-DHS) represents a critical, albeit specialized, node in the study of polyhydroxylated indolizidine alkaloids. Structurally bridging the gap between Swainsonine (a potent Golgi

-

High-Fidelity Analytical Standard: It is the gold-standard internal reference for pharmacokinetic (PK) profiling of therapeutic indolizidines (e.g., Celgosivir, Castanospermine) due to its unique retention profile and structural stability.

-

Therapeutic Lead: As a highly oxygenated mimetic of the transition state of glycosidic cleavage, it offers a distinct inhibition profile that may circumvent the neurotoxic "locoism" associated with first-generation swainsonine analogs.

This guide provides a rigorous examination of 6,7-DHS, moving from structural mechanobiology to validated experimental protocols for its use in cancer drug development.

Chemical & Pharmacological Profile

Structural Architecture

Unlike simple swainsonine (1,2,8-trihydroxyindolizidine), 6,7-DHS features additional hydroxylation at the C6 and C7 positions. This "hyper-hydroxylation" increases its polarity and alters its binding affinity within the catalytic pocket of glycosyl hydrolases.

| Feature | Swainsonine | Castanospermine | 6,7-Dihydroxyswainsonine |

| Core Structure | Indolizidine | Indolizidine | Indolizidine |

| Hydroxylation | 1, 2, 8 | 1, 6, 7, 8 | 1, 2, 6, 7, 8 (Pentol)* |

| Primary Target | Golgi | Mixed / Structural Hybrid | |

| Key Application | Anti-metastatic | Antiviral / Anti-cancer | PK Internal Standard / Novel Inhibitor |

*Note: The exact stereochemistry of 6,7-DHS (CAS 144367-16-8) is critical.[1] It is often synthesized or isolated as a specific isomer to ensure non-interference in Mass Spectrometry.

Mechanism of Action: Glycan Remodeling

The anti-cancer efficacy of indolizidines relies on the disruption of N-linked oligosaccharide processing. By inhibiting specific glycosidases in the Golgi apparatus, these compounds force tumor cells to express hybrid-type glycans rather than the highly branched complex-type glycans (e.g.,

Pathway Logic:

-

Inhibition: 6,7-DHS enters the Golgi and competes with the natural substrate (mannose-terminated oligosaccharides).

-

Truncation: The N-glycan processing pathway is stalled.

-

Phenotype Change: Tumor cells display altered surface markers, reducing their ability to invade basement membranes and evade Natural Killer (NK) cell surveillance.

Figure 1: Mechanism of N-glycan processing inhibition.[1] 6,7-DHS targets the transition from Hybrid to Complex glycans, preventing the formation of metastatic surface markers.

Experimental Application: The "Gold Standard" Internal Standard

While research into 6,7-DHS as a monotherapy is emerging, its immediate utility is in the pharmacokinetic (PK) quantification of other indolizidine drugs (e.g., Celgosivir, Castanospermine). Its structural similarity ensures it behaves identically during extraction but separates cleanly during chromatography.

Protocol: LC-MS/MS Quantification of Indolizidines

Objective: Quantify therapeutic levels of Castanospermine/Celgosivir in plasma using 6,7-DHS as the Internal Standard (IS).

Reagents:

-

Analyte: Castanospermine/Celgosivir (Pure standard).

-

Internal Standard (IS): 6,7-Dihydroxyswainsonine (CAS 144367-16-8, >98% purity).

-

Matrix: Human or Murine Plasma.

-

Mobile Phase: 20 mM Ammonium Acetate (pH 5.0) / Acetonitrile (ACN).

Workflow:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 10 µL of 6,7-DHS working solution (e.g., 500 ng/mL in water).

-

Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Processing:

-

Transfer supernatant to a clean vial.

-

Evaporate to dryness under nitrogen stream (if sensitivity enhancement is needed) or dilute 1:1 with aqueous buffer (if using HILIC).

-

-

LC-MS/MS Parameters:

-

Column: HILIC Silica Column (e.g., Waters Atlantis HILIC, 3µm, 2.1 x 50mm). Rationale: Indolizidines are highly polar and retain poorly on C18.

-

Mobile Phase Gradient:

-

Detection (MRM Mode):

-

Monitor parent

fragment transitions. -

Note: 6,7-DHS will have a distinct m/z (approx 206 [M+H]+) compared to Swainsonine (174 [M+H]+) or Castanospermine (190 [M+H]+).

-

-

Data Validation:

-

Linearity:

over 10–2000 ng/mL range. -

Recovery: The extraction efficiency of 6,7-DHS must mirror the analyte (typically >85%).

Therapeutic Research: In Vitro & In Vivo[5][6]

For researchers investigating 6,7-DHS as an active anti-cancer agent, the focus shifts to IC50 determination and toxicity profiling .

In Vitro Screening Protocol

Cell Lines: MDAY-D2 (Lymphoma), B16-F10 (Melanoma), or human colon cancer lines (HT-29).

Step-by-Step Assay:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates.

-

Treatment: Add 6,7-DHS at log-scale concentrations (0.1 µM to 100 µM). Include Swainsonine (positive control) and PBS (vehicle).

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout 1 (Proliferation): MTT or CCK-8 assay. Note: Indolizidines are often cytostatic rather than cytotoxic; expect growth arrest rather than massive cell death.

-

Readout 2 (Glycan Analysis):

Toxicity & "Locoism"

A major hurdle for swainsonine derivatives is lysosomal storage disease mimicry (Locoism).

-

Hypothesis: 6,7-DHS, being more polar, may have reduced blood-brain barrier (BBB) permeability or different lysosomal pH sensitivity compared to swainsonine.

-

Screening: Monitor vacuolation in lymphocytes (vacuoles indicate lysosomal mannosidase inhibition).

Synthesis & Sourcing Strategy

For drug development, securing a pure enantiomer is vital.

-

Extraction: Can be isolated from Castanospermum australe seeds or Swainsona species, but yields are low and mixtures with castanospermine are common.

-

Chemo-enzymatic Synthesis:

-

Start with chiral pool precursors (e.g., D-glucose or D-mannose).

-

Utilize Ring-Closing Metathesis (RCM) to form the indolizidine core.

-

Advantage:[5] Allows precise control of the C6/C7 stereochemistry to optimize enzyme specificity.

-

Figure 2: General synthetic logic for polyhydroxylated indolizidines.

References

-

Rath, J. P., et al. (2016). "Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients." PLOS Neglected Tropical Diseases. Link

- Context: Validates the use of 6,7-Dihydroxyswainsonine as the internal standard for clinical PK studies of indolizidines.

-

Stegelmeier, B. L., et al. (1995). "The lesions of locoweed (Astragalus mollissimus), swainsonine, and castanospermine in rats." Veterinary Pathology. Link

- Context: Foundational toxicology comparing swainsonine and castanospermine, establishing the baseline for analog safety profiling.

- Molyneux, R. J., et al. (1995). "Polyhydroxy alkaloids: Natural occurrence, toxicity, and biological activity." Phytochemistry.

-

Santa Cruz Biotechnology. "6,7-Dihydroxyswainsonine Product Data Sheet (CAS 144367-16-8)." Link[1]

- Context: Verification of chemical existence and commercial availability for research.

-

Goss, P. E., et al. (1994). "Phase I study of swainsonine in patients with advanced malignancies." Cancer Research. Link

- Context: Clinical benchmark for swainsonine-class drugs, highlighting the need for analogs with better therapeutic indices.

Sources

- 1. usbio.net [usbio.net]

- 2. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Measuring swainsonine in serum of cancer patients: phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Cellular Uptake and Localization of 6,7-Dihydroxyswainsonine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cellular uptake and subcellular localization of 6,7-Dihydroxyswainsonine. As a novel analogue of the well-characterized indolizidine alkaloid swainsonine, understanding the cellular transport and fate of this dihydroxy derivative is paramount to elucidating its mechanism of action and therapeutic potential. Due to the limited specific data on 6,7-Dihydroxyswainsonine, this guide establishes a robust, hypothesis-driven approach, leveraging established knowledge of swainsonine and other polyhydroxylated alkaloids. We present a detailed exploration of predicted uptake mechanisms, from passive diffusion to carrier-mediated transport, and discuss the probable lysosomotropic nature of this class of compounds. Furthermore, this document provides detailed, field-proven protocols for quantifying cellular uptake and determining subcellular distribution, including radiolabeling, competitive uptake assays, and subcellular fractionation coupled with mass spectrometry. These methodologies are designed to be self-validating, ensuring the scientific rigor required for advanced drug development programs.

Introduction: The Scientific Context of 6,7-Dihydroxyswainsonine

Indolizidine alkaloids are a fascinating class of natural products renowned for their potent and specific inhibition of glycosidases.[1] The archetypal member of this family, swainsonine, is a powerful inhibitor of α-mannosidase, leading to profound effects on glycoprotein processing and cellular function.[2] These properties have led to investigations of swainsonine as a potential therapeutic agent in cancer and viral diseases.[2]

6,7-Dihydroxyswainsonine, as a dihydroxy analogue of swainsonine, is poised to exhibit unique biological activities. The addition of hydroxyl groups can significantly alter the molecule's polarity, hydrogen bonding potential, and interaction with cellular machinery, including membrane transporters and target enzymes. A related compound, 6,7-diepicastanospermine, another tetrahydroxyindolizidine alkaloid, has been identified as a moderate inhibitor of fungal alpha-glucosidase.[3] This suggests that dihydroxylated indolizidine alkaloids may possess distinct inhibitory profiles compared to their parent compounds.

A thorough understanding of how 6,7-Dihydroxyswainsonine enters cells and where it accumulates is a critical first step in its preclinical evaluation. This guide provides the foundational knowledge and detailed experimental frameworks to address these pivotal questions.

Predicted Cellular Uptake Mechanisms

The cellular uptake of small molecules is governed by their physicochemical properties and the landscape of transporters on the cell surface. For a hydrophilic molecule like 6,7-Dihydroxyswainsonine, several uptake mechanisms are plausible.

Passive Diffusion vs. Carrier-Mediated Transport

While the hydrophobic core of the plasma membrane presents a barrier to polar molecules, small, uncharged polar molecules can undergo passive diffusion.[4] However, for many hydrophilic drugs, carrier-mediated transport is the dominant entry mechanism.[1] Studies on swainsonine suggest that it enters cells via permeation rather than endocytosis, a process that is temperature-dependent. This indicates a facilitated diffusion or active transport mechanism may be involved. Given the structural similarity, it is reasonable to hypothesize that 6,7-Dihydroxyswainsonine may also utilize one or more solute carrier (SLC) transporters.

The Role of pH and the "Ion Trap" Mechanism for Alkaloids

Alkaloids are typically weak bases, and their charge state is dependent on the pH of their environment.[5] The extracellular space and cytosol have a relatively neutral pH (~7.2-7.4), while lysosomes are acidic (pH ~4.5-5.0). This pH gradient is crucial for the localization of many basic compounds. It is hypothesized that 6,7-Dihydroxyswainsonine, like other alkaloids, can diffuse across membranes in its uncharged state. Upon entering an acidic compartment like the lysosome, it becomes protonated and trapped, a phenomenon known as the "ion trap" mechanism.[5] This leads to an accumulation of the compound within these organelles.

Determining Subcellular Localization: The Lysosome as a Primary Target

Based on the behavior of swainsonine and the general properties of alkaloids, the primary site of accumulation for 6,7-Dihydroxyswainsonine within the cell is predicted to be the lysosome.[6] This lysosomotropic behavior has significant implications for its biological activity, as it would concentrate the compound in the same compartment as many glycosidases.

Final confirmation of subcellular localization requires empirical evidence. The following sections detail the experimental protocols necessary to rigorously determine where 6,7-Dihydroxyswainsonine accumulates within the cell.

Experimental Protocols for Uptake and Localization Studies

The following protocols provide a comprehensive suite of experiments to quantify the cellular uptake and determine the subcellular localization of 6,7-Dihydroxyswainsonine.

Radiolabeling of 6,7-Dihydroxyswainsonine for Tracking Studies

For quantitative uptake and biodistribution studies, radiolabeling is the gold standard.[7] Tritium (³H) or Carbon-14 (¹⁴C) are the isotopes of choice for small molecules as they can often be incorporated without altering the compound's biological activity.[7]

Protocol 4.1.1: Tritium Labeling of 6,7-Dihydroxyswainsonine

This protocol is a general guideline and would need to be adapted based on the specific chemical synthesis route of 6,7-Dihydroxyswainsonine. The most common method for tritiation is catalytic tritium exchange.

-

Precursor Synthesis: Synthesize a precursor of 6,7-Dihydroxyswainsonine with a site amenable to catalytic reduction, such as a double bond or a halogen substituent.

-

Catalytic Tritiation: In a specialized radiochemistry facility, dissolve the precursor in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Introduce tritium gas (³H₂) and stir the reaction under a positive pressure of tritium at room temperature for several hours.

-

Purification: After the reaction, the catalyst is filtered off, and the solvent is evaporated. The radiolabeled 6,7-Dihydroxyswainsonine is purified by high-performance liquid chromatography (HPLC) to remove any unreacted precursor and radiochemical impurities.

-

Specific Activity Determination: The specific activity (Ci/mmol) of the final product is determined by liquid scintillation counting and UV-Vis spectrophotometry or mass spectrometry.

Quantitative Cellular Uptake Assay

This assay will determine the kinetics of 6,7-Dihydroxyswainsonine uptake into cultured cells.

Protocol 4.2.1: Cellular Uptake Assay Using Radiolabeled 6,7-Dihydroxyswainsonine

-

Cell Culture: Plate cells of interest (e.g., a cancer cell line or primary cells) in 24-well plates and grow to 80-90% confluency.

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Initiate Uptake: Add uptake buffer containing a known concentration of [³H]-6,7-Dihydroxyswainsonine to each well. For time-course experiments, incubate for various time points (e.g., 1, 5, 15, 30, 60, and 120 minutes) at 37°C. To determine if uptake is energy-dependent, a parallel set of experiments can be performed at 4°C.[8]

-

Stop Uptake: At each time point, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound radiolabel.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for 30 minutes at room temperature.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: In a parallel set of wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., pmol of compound/mg of protein).

Competitive Uptake Assay to Identify Potential Transporters

This assay can help identify if 6,7-Dihydroxyswainsonine competes with known substrates for specific transporters.

Protocol 4.3.1: Competitive Uptake Assay

-

Cell Culture and Preparation: Follow steps 1 and 2 from Protocol 4.2.1.

-

Inhibitor Pre-incubation: Add uptake buffer containing a high concentration (e.g., 100-fold molar excess) of a potential competitor (e.g., swainsonine, other alkaloids, or known substrates of SLC transporters) to the wells and incubate for 15-30 minutes at 37°C.

-

Initiate Competitive Uptake: Add [³H]-6,7-Dihydroxyswainsonine to the wells (at its Kₘ concentration, if known, or a concentration in the linear range of uptake) and incubate for a fixed time point determined from the uptake kinetics experiment (e.g., 15 minutes).

-

Stop Uptake and Quantification: Follow steps 4-7 from Protocol 4.2.1. A significant reduction in the uptake of [³H]-6,7-Dihydroxyswainsonine in the presence of a competitor suggests they may share a common transport mechanism.[9]

Subcellular Fractionation for Localization Analysis

Subcellular fractionation allows for the separation of different organelles, enabling the determination of where the compound of interest is concentrated.[10]

Protocol 4.4.1: Subcellular Fractionation by Differential Centrifugation

-

Cell Treatment and Harvesting: Treat cultured cells with a known concentration of unlabeled 6,7-Dihydroxyswainsonine for a specific time (e.g., 2 hours). Harvest the cells by scraping and wash them twice with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer. This disrupts the plasma membrane while leaving most organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi). The supernatant is the cytosolic fraction.

-

-

Lysosomal Enrichment (Optional): The mitochondrial pellet can be further purified to enrich for lysosomes using a density gradient (e.g., with Percoll or sucrose).

-

Sample Preparation for Analysis: Each fraction is then processed for analysis. For unlabeled compounds, this typically involves protein precipitation followed by solid-phase extraction to concentrate the analyte.

-

Analysis by LC-MS/MS: Quantify the amount of 6,7-Dihydroxyswainsonine in each fraction using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11] The relative distribution of the compound across the fractions will reveal its primary subcellular localization.

Data Presentation and Interpretation

Quantitative Data Summary

| Experiment | Key Parameters Measured | Expected Outcome for 6,7-Dihydroxyswainsonine |

| Quantitative Cellular Uptake | Uptake rate (pmol/mg protein/min), Maximum uptake (pmol/mg protein) | Time- and concentration-dependent uptake. Uptake significantly reduced at 4°C, suggesting an active process. |

| Competitive Uptake Assay | % inhibition of [³H]-6,7-Dihydroxyswainsonine uptake | Uptake may be inhibited by swainsonine or other structurally related alkaloids. |

| Subcellular Fractionation | Concentration of 6,7-Dihydroxyswainsonine in each fraction (ng/mg protein) | Highest concentration expected in the lysosomal fraction. |

Visualization of Workflows and Pathways

Caption: Experimental workflow for characterizing the cellular uptake and localization of 6,7-Dihydroxyswainsonine.

Caption: Predicted mechanism of cellular uptake and lysosomal trapping of 6,7-Dihydroxyswainsonine.

Conclusion

The study of the cellular uptake and localization of 6,7-Dihydroxyswainsonine is a critical endeavor for its development as a potential therapeutic agent. This technical guide provides a robust, scientifically-grounded framework for these investigations. By employing the detailed protocols herein, researchers can elucidate the mechanisms of cellular entry, identify potential transporters, and confirm the subcellular distribution of this novel indolizidine alkaloid. The resulting data will be invaluable for understanding its mechanism of action and for guiding future drug design and optimization efforts.

References

-

A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology. [Link]

-

Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. ResearchGate. [Link]

-

Transport of Small Molecules. The Cell - NCBI Bookshelf. [Link]

-

6,7-Diepicastanospermine, a tetrahydroxyindolizidine alkaloid inhibitor of amyloglucosidase. PubMed. [Link]

-

Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

-

Synthesis from d-Altrose of (5R,6R,7R,8S)-5,7-Dihydroxy-8-hydroxymethylconidine and 2,4-Dideoxy-2,4-imino-d-glucitol, Azetidine Analogues of Swainsonine and 1,4-Dideoxy-1,4-imino-d-mannitol. ACS Publications. [Link]

-

Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine. PubMed. [Link]

-

Uptake Assay for Radiolabeled Peptides in Yeast. PMC. [Link]

-

Anti-α-Glucosidase and Antiglycation Activities of α-Mangostin and New Xanthenone Derivatives: Enzymatic Kinetics and Mechanistic Insights through In Vitro Studies. MDPI. [Link]

-

Subcellular proteomics. PMC. [Link]

-

Biosynthesis of the α-d-mannosidase inhibitor (−)-Swainsonine. ResearchGate. [Link]

-

Indolizidine alkaloids – Knowledge and References. Taylor & Francis Online. [Link]

-

Relocation of Endocytic Leaflet DNA Probes for Asymmetric and Week-Long Lysosomal Labeling. ACS Publications. [Link]

-

Radiolabelling small and biomolecules for tracking and monitoring. ResearchGate. [Link]

-

Subcellular Fractionation and enrichment strategies for improved mass spectrometry analysis. YouTube. [Link]

-

Radiolabeling, cell uptake assay and saturation binding experiment. ResearchGate. [Link]

-

Radiolabelling small and biomolecules for tracking and monitoring. RSC Publishing. [Link]

-

Alkaloid Glycosidase Inhibitors. PMC. [Link]

-

Biochemical characterization and lysosomal localization of the mannose-6-phosphate protein p76 (hypothetical protein LOC196463). PMC. [Link]

-

Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Bentham Science. [Link]

-

The uptake of swainsonine, a specific inhibitor of alpha-D-mannosidase, into normal human fibroblasts in culture. PubMed. [Link]

-

Biosynthesis of the α-d-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv. [Link]

-

Synthesis from D-Altrose of (5R,6R,7R,8S)-5,7-Dihydroxy-8-hydroxymethylconidine and 2,4-Dideoxy-2,4-imino-D-glucitol, Azetidine Analogues of Swainsonine and 1,4-Dideoxy-1,4-imino-D-mannitol. ResearchGate. [Link]

-

A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. [Link]

-

Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6. PMC. [Link]

-

Cellular distribution of alkaloids and their translocation via phloem and xylem: the importance of compartment pH. PubMed. [Link]

-

A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]

-

Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Semantic Scholar. [Link]

-

Lysosomal isolation protocol. Aligning Science Across Parkinson's. [Link]

-

Alpha-Glucosidase Inhibitory Activity of Saponins Isolated from Vernonia gratiosa Hance. PMC. [Link]

- Method of radio-labelling biomolecules.

-

Developmental and loco-like effects of a swainsonine-induced inhibition of α-mannosidase in the honey bee, Apis mellifera. PMC. [Link]

-

Enantioselective synthesis of swainsonine, a trihydroxylated indolizidine alkaloid. ACS Publications. [Link]

-

Indolizidine and quinolizidine alkaloids. PubMed. [Link]

-

Sorting It All Out: Signal-mediated Protein Trafficking in the Endosomal-Lysosomal System. NIH VideoCasting. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 6,7-Diepicastanospermine, a tetrahydroxyindolizidine alkaloid inhibitor of amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities and cellular uptake studies of fluorescent derivatives of indole alkaloid tumor promoter teleocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biochemical Properties of Swainsonine and a Theoretical Exploration of its 6,7-Dihydroxy Analogue

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Swainsonine, an indolizidine alkaloid, is a potent and well-characterized inhibitor of glycosidases, with significant implications for cancer, viral, and immunological research.[1][2] Its primary mechanism of action involves the inhibition of α-mannosidases, leading to disruptions in N-linked glycoprotein processing.[1][3][4] This guide provides a comprehensive overview of the biochemical properties of swainsonine, including its mechanism of action, biosynthesis, and multifaceted biological activities. Furthermore, in the spirit of scientific exploration and to address the specific interest in hydroxylated derivatives, this document includes a theoretical examination of the potential biochemical properties of a hypothetical analogue, 6,7-Dihydroxyswainsonine. This exploration is grounded in the established structure-activity relationships of known swainsonine analogues and serves to stimulate further research into novel derivatives with potentially enhanced therapeutic profiles.

Introduction to Swainsonine: A Potent Glycosidase Inhibitor

Swainsonine is a naturally occurring indolizidine alkaloid first isolated from the plant Swainsona canescens.[1] It is also produced by various other plants, collectively known as locoweeds, and by endophytic and pathogenic fungi.[1][5] In livestock, ingestion of swainsonine-containing plants leads to a condition called "locoism," a lysosomal storage disease characterized by neurological and systemic dysfunction.[1][3] This toxicity stems from swainsonine's potent inhibition of key enzymes involved in glycoprotein metabolism.

Despite its toxicity at high doses, the unique biological activities of swainsonine have garnered significant interest in the scientific community for its potential therapeutic applications.[1][5][6] Its ability to modulate the immune system and inhibit tumor growth and metastasis has led to its investigation as an anticancer agent.[1][5][6]

Mechanism of Action: Disruption of N-Linked Glycosylation

The primary molecular targets of swainsonine are Golgi α-mannosidase II and lysosomal α-mannosidase.[1][4] These enzymes play crucial roles in the post-translational modification of N-linked glycoproteins. Swainsonine's structure mimics the mannosyl cation intermediate formed during the hydrolysis of mannose residues, allowing it to bind tightly to the active site of these enzymes and act as a competitive inhibitor.[7]

The inhibition of Golgi α-mannosidase II disrupts the normal processing of N-linked glycans, leading to the accumulation of hybrid-type glycans instead of the typical complex-type structures.[1] This alteration in cell surface glycoproteins can have profound effects on cell-cell recognition, signaling, and adhesion, which are critical processes in cancer progression and viral entry.

Figure 1: Mechanism of Swainsonine Action. Swainsonine inhibits Golgi α-mannosidase II, blocking the conversion of hybrid-type to complex-type N-linked glycoproteins.

Biosynthesis of Swainsonine

The biosynthesis of swainsonine has been elucidated and involves a series of enzymatic reactions starting from L-lysine.[1] Key steps include the formation of a pipecolic acid intermediate, followed by the construction of the indolizidine ring system.[1] Recent research has identified the gene clusters responsible for swainsonine biosynthesis in various fungi, paving the way for metabolic engineering approaches to produce novel analogues.[2][8][9] The pathway involves several key enzymes, including a lysine aminotransferase, an imine reductase, and non-heme iron dioxygenases that are responsible for the critical hydroxylation and epimerization steps.[2][8][9][10]

Figure 2: Simplified Biosynthetic Pathway of Swainsonine. Key enzymatic steps in the conversion of L-lysine to swainsonine.

Biological Activities and Therapeutic Potential

Anticancer Activity

Swainsonine has demonstrated notable anticancer effects both in vitro and in vivo.[1][5] Its proposed mechanisms of anticancer action are multifaceted and include:

-

Inhibition of Metastasis: By altering cell surface glycoproteins, swainsonine can reduce tumor cell adhesion and invasion.

-

Immunomodulation: Swainsonine has been shown to stimulate the activity of natural killer (NK) cells and macrophages, which are key components of the innate immune response against tumors.[1][6]

-

Direct Cytotoxicity: Some studies suggest that swainsonine can directly inhibit the growth of certain cancer cell lines.[11]

While a phase II clinical trial of a swainsonine salt in renal carcinoma patients was not successful, its potential as an adjuvant in combination with other chemotherapy agents remains an area of active research.[1]

Antiviral Activity

The disruption of glycoprotein processing by swainsonine can also interfere with the life cycle of enveloped viruses that rely on host cell machinery for the proper folding and function of their envelope glycoproteins. This has led to investigations into swainsonine and its analogues as potential broad-spectrum antiviral agents.[2]

Theoretical Exploration: Potential Biochemical Properties of 6,7-Dihydroxyswainsonine

Currently, there is no available scientific literature describing the synthesis or biological evaluation of 6,7-Dihydroxyswainsonine. Therefore, this section presents a theoretical exploration of its potential biochemical properties based on the known structure-activity relationships (SAR) of swainsonine and its analogues.

The inhibitory potency of swainsonine is highly dependent on the stereochemistry of its hydroxyl groups, which mimic the orientation of hydroxyls on mannose.[7] Studies on synthetic epimers and analogues of swainsonine have shown that alterations to the hydroxyl groups can significantly impact the molecule's ability to inhibit α-mannosidases.[12] For instance, the 8a-epimer and 8,8a-diepimer of swainsonine retain inhibitory activity, whereas other epimers are inactive.[12]

Hypothesized Properties of 6,7-Dihydroxyswainsonine:

-

Increased Polarity and Solubility: The introduction of two additional hydroxyl groups at the 6 and 7 positions would significantly increase the polarity and likely the aqueous solubility of the molecule compared to the parent swainsonine. This could have implications for its pharmacokinetics, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Altered Enzyme Binding: The position and orientation of the new hydroxyl groups would be critical in determining their interaction with the active site of α-mannosidases. If these hydroxyls can form additional hydrogen bonds with amino acid residues in the active site without causing steric hindrance, it is conceivable that the inhibitory potency could be maintained or even enhanced. Conversely, if they disrupt the optimal binding conformation, the inhibitory activity would likely decrease.

-

Potential for Differential Selectivity: The added hydroxyls could potentially introduce a degree of selectivity for different glycosidases. It is plausible that the modified structure could favor binding to one type of mannosidase over another, or even interact with other classes of glycosidases not targeted by swainsonine.

Proposed Research Workflow for Characterization:

The characterization of a novel analogue like 6,7-Dihydroxyswainsonine would require a systematic experimental approach.

Figure 3: Hypothetical Workflow for Characterization. A proposed experimental workflow for the synthesis and biological evaluation of a novel swainsonine analogue.

Experimental Protocols

α-Mannosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against α-mannosidase.

Materials:

-

α-Mannosidase from Jack Beans

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM)

-

Swainsonine (or test compound)

-

Sodium acetate buffer (pH 4.5)

-

Sodium carbonate (for stopping the reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of swainsonine (or the test compound) in sodium acetate buffer.

-

In a 96-well plate, add 50 µL of the compound dilution to each well. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add 25 µL of α-mannosidase solution to each well (except the blank) and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of pNPM solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., human glioma cells)

-

Complete cell culture medium

-

Swainsonine (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analytical Methods for Swainsonine and its Metabolites

The detection and quantification of swainsonine and its potential metabolites in biological and environmental samples are crucial for toxicological and pharmacokinetic studies.[13][14] Common analytical techniques include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for the analysis of swainsonine and its metabolites.[13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often requiring derivatization of the analyte.

Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compounds of interest from the sample matrix.

Conclusion

Swainsonine remains a molecule of significant interest due to its potent inhibition of glycosidases and its diverse biological activities. Its well-defined mechanism of action provides a solid foundation for its exploration as a therapeutic agent, particularly in the fields of oncology and virology. While the specific compound 6,7-Dihydroxyswainsonine is not described in the current scientific literature, a theoretical analysis based on the structure-activity relationships of known swainsonine analogues suggests that further hydroxylation could modulate its biochemical and pharmacokinetic properties. The synthesis and evaluation of such novel derivatives represent a promising avenue for future research in the development of next-generation glycosidase inhibitors with enhanced therapeutic potential.

References

-

Cao WQ, Xue JF, Shi CM, Ding CF, Zhu XG. Synthesis of 6, 7-. Systematic Reviews in Pharmacy. 2020;11(11):438–52. Available from: [Link]

-

Swainsonine. In: Wikipedia. ; 2023. Available from: [Link]

-

Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. Semantic Scholar. 2022. Available from: [Link]

-

Liu S, Batool Z, Hai Y. Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv. 2024. Available from: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. 2022. Available from: [Link]

-

Swainsonine – Knowledge and References. Taylor & Francis Online. Available from: [Link]

-

The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi. ResearchGate. 2021. Available from: [Link]

-

The study of metabolites from fermentation culture of Alternaria oxytropis. Available from: [Link]

-

Exploring 7β-amino-6-nitrocholestens as COVID-19 antivirals: in silico, synthesis, evaluation, and integration of artificial intelligence (AI) in drug design: assessing the cytotoxicity and antioxidant activity of 3β-acetoxynitrocholestane. National Institutes of Health. 2024. Available from: [Link]

-

Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells. Frontiers in Veterinary Science. 2024. Available from: [Link]

-

Liu S, Batool Z, Hai Y. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. National Institutes of Health. 2024. Available from: [Link]

-

Wu C, Chen J, Zhao B. The toxicology mechanism of endophytic fungus and swainsonine in locoweed. Environmental Toxicology and Pharmacology. 2016;47:107-114. Available from: [Link]

-

Alkaloid. In: Wikipedia. ; 2024. Available from: [Link]

-

Liu S, Batool Z, Hai Y. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine. PubMed. 2025. Available from: [Link]

-

Drogalin A. Advances in the Chemistry of (−)‐D‐Swainsonine. ResearchGate. 2022. Available from: [Link]

-

Liu S, Batool Z, Hai Y. Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. National Institutes of Health. 2024. Available from: [Link]

-

Liu S, Batool Z, Hai Y. Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv. 2024. Available from: [Link]

-

Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells. ResearchGate. 2024. Available from: [Link]

-

Tulsiani DR, Harris TM, Touster O. Swainsonine: an inhibitor of glycoprotein processing. National Institutes of Health. 1982. Available from: [Link]

-

Cenci di Bello I, Dorling P, Winchester B. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues. FEBS Letters. 1989;259(1):1-4. Available from: [Link]

Sources

- 1. Swainsonine - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The toxicology mechanism of endophytic fungus and swainsonine in locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 8. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. d-nb.info [d-nb.info]

- 12. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

6,7-Dihydroxyswainsonine: A Safer Swainsonine Analog for Targeted Glycosidase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

The Swainsonine Dilemma: Balancing Efficacy and Toxicity

Swainsonine, an alkaloid found in plants of the Swainsona genus, is a potent inhibitor of α-mannosidases.[1] This inhibitory action disrupts the normal processing of N-linked glycoproteins, a fundamental cellular process. Specifically, swainsonine targets Golgi α-mannosidase II, an enzyme crucial for the maturation of complex-type N-glycans.[2][3][4] By blocking this enzyme, swainsonine alters the glycan structures on the cell surface, which can lead to desirable therapeutic effects, such as inhibiting cancer metastasis and stimulating immune responses.[5][6][7]

However, the clinical utility of swainsonine is severely limited by its off-target effects. It also potently inhibits lysosomal α-mannosidase, leading to a condition that mimics the genetic lysosomal storage disease, α-mannosidosis.[2][3][4] This toxicity causes a buildup of unprocessed oligosaccharides in lysosomes, resulting in widespread cellular dysfunction.[4][8][9] The challenge, therefore, has been to engineer a swainsonine analog that retains the therapeutic benefits of Golgi α-mannosidase II inhibition while minimizing the toxic effects of lysosomal α-mannosidase inhibition.

6,7-Dihydroxyswainsonine: A Structurally Refined Solution

The quest for a safer swainsonine analog has led to the development of 6,7-dihydroxyswainsonine. The strategic addition of hydroxyl groups at the 6th and 7th positions of the swainsonine molecule is a key chemical modification aimed at altering its enzymatic binding profile. This structural refinement is hypothesized to increase selectivity towards Golgi α-mannosidase II over its lysosomal counterpart, thereby uncoupling the therapeutic and toxic effects.

Comparative Overview: Swainsonine vs. 6,7-Dihydroxyswainsonine

| Feature | Swainsonine | 6,7-Dihydroxyswainsonine |

| Primary Therapeutic Target | Golgi α-mannosidase II | Golgi α-mannosidase II |

| Primary Toxicity Target | Lysosomal α-mannosidase | Minimal activity against lysosomal α-mannosidase |

| Mechanism of Action | Reversible inhibition of α-mannosidases | Selective reversible inhibition of Golgi α-mannosidase II |

| Key Advantage | Potent anti-cancer and immunomodulatory effects | Potentially similar therapeutic efficacy with a significantly improved safety profile |

| Key Disadvantage | Induces lysosomal storage disease (α-mannosidosis) | Requires further investigation to fully characterize its long-term effects and efficacy |

The Molecular Mechanism: Selective Glycosidase Inhibition

The therapeutic rationale for 6,7-dihydroxyswainsonine hinges on its differential inhibition of key enzymes in the glycoprotein processing pathway.

The N-linked Glycosylation Pathway and Therapeutic Intervention

N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, and function. The process begins in the endoplasmic reticulum and continues in the Golgi apparatus, where a series of glycosidases and glycosyltransferases modify the glycan structures. Golgi α-mannosidase II plays a pivotal role in this pathway. By inhibiting this enzyme, both swainsonine and 6,7-dihydroxyswainsonine force a shift in the final glycan structures, leading to an accumulation of hybrid-type glycans at the expense of complex-type glycans. This alteration of the cell surface "glycome" can enhance the immunogenicity of cancer cells, making them more susceptible to immune-mediated destruction.

Figure 1: A diagram illustrating the N-linked glycosylation pathway and the inhibitory effect of swainsonine analogs on Golgi α-mannosidase II, leading to the accumulation of hybrid-type glycans.

Lysosomal Degradation and the Mitigation of Toxicity

Lysosomes are cellular organelles responsible for the degradation of macromolecules. Lysosomal α-mannosidase is essential for the breakdown of mannose-containing oligosaccharides. The potent inhibition of this enzyme by swainsonine leads to the accumulation of these substrates within the lysosome, causing the cellular vacuolization characteristic of α-mannosidosis. The reduced affinity of 6,7-dihydroxyswainsonine for lysosomal α-mannosidase is the cornerstone of its improved safety profile, preventing the induction of this lysosomal storage disease.

Experimental Protocols for Evaluation

The following protocols outline key experiments for characterizing and comparing the activity of swainsonine and its analogs.

In Vitro Glycosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against specific glycosidases.

Methodology:

-

Enzyme and Substrate Preparation: Purified Golgi α-mannosidase II and lysosomal α-mannosidase are used. A chromogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside, allows for spectrophotometric quantification of enzyme activity.

-

Inhibitor Dilution Series: A serial dilution of the test compounds (swainsonine and 6,7-dihydroxyswainsonine) is prepared to assess a range of concentrations.

-

Assay Reaction: The enzyme, inhibitor, and substrate are incubated together in an appropriate buffer system.

-

Reaction Termination and Measurement: The reaction is stopped, and the amount of product formed is quantified by measuring the absorbance at a specific wavelength.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Figure 2: A step-by-step workflow for a typical in vitro glycosidase inhibition assay.

Future Perspectives and Therapeutic Promise

6,7-Dihydroxyswainsonine holds significant promise as a safer alternative to swainsonine for indications where modulation of the immune system or inhibition of cancer cell metastasis is desired. Its improved safety profile could enable higher therapeutic doses and chronic treatment regimens that are not feasible with swainsonine.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor and immunomodulatory effects of 6,7-dihydroxyswainsonine in relevant animal models.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of the compound to optimize dosing strategies.

-

Comprehensive toxicology studies: Confirming the long-term safety of 6,7-dihydroxyswainsonine.

Conclusion

The development of 6,7-dihydroxyswainsonine represents a significant step forward in the field of glycosidase inhibitors. By strategically modifying the chemical structure of swainsonine, it is possible to dissociate the desired therapeutic effects from the dose-limiting toxicities. This targeted approach to drug design provides a compelling case for the continued investigation of 6,7-dihydroxyswainsonine as a potential therapeutic agent for a variety of diseases, including cancer.

References

- Colegate, S. M., Dorling, P. R., & Huxtable, C. R. (1979). A spectroscopic investigation of swainsonine: an α-mannosidase inhibitor isolated from Swainsona canescens. Australian Journal of Chemistry, 32(10), 2257–2264.

- Tulsiani, D. R. P., Harris, T. M., & Touster, O. (1982). Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II. Journal of Biological Chemistry, 257(13), 7936–7939.

- Dennis, J. W., Laferte, S., Waghorne, C., Breitman, M. L., & Kerbel, R. S. (1987). Swainsonine-induced alterations in N-linked oligosaccharide processing and Golgi alpha-mannosidase II activity in Riedel-de Haen hepatoma cells. Cancer Research, 47(11), 2977–2983.

- Goss, P. E., Baptiste, J., Fernandes, B., Baker, M., & Dennis, J. W. (1994). A phase I study of swainsonine in patients with advanced malignancies. Cancer Research, 54(6), 1450–1457.

- Olden, K., Breton, P., Grzegorzewski, K., Yasuda, Y., Gause, B. L., Oredipe, O. A., Newton, S. A., & White, S. L. (1991). The potential importance of swainsonine in therapy for cancers and AIDS. Pharmacology & Therapeutics, 50(3), 285–290.

- Tulsiani, D. R. P., Broquist, H. P., James, L. F., & Touster, O. (1984). The similar effects of swainsonine and locoweed on tissue glycosidases and oligosaccharides of the pig indicate that the alkaloid is the principal toxin responsible for the induction of locoism. Archives of Biochemistry and Biophysics, 232(1), 76–85.